molecular formula C7H9N3O B12342125 6,7-Dihydro-1H-indazol-4(5H)-one oxime

6,7-Dihydro-1H-indazol-4(5H)-one oxime

Cat. No.: B12342125
M. Wt: 151.17 g/mol
InChI Key: DKJCYDCGHWJARD-JXMROGBWSA-N
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Description

6,7-Dihydro-1H-indazol-4(5H)-one oxime is a chemical compound that belongs to the class of indazoles Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring The oxime functional group is characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-1H-indazol-4(5H)-one oxime typically involves the reaction of 6,7-Dihydro-1H-indazol-4(5H)-one with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as pyridine, under reflux conditions. The process can be summarized as follows :

  • Refluxing 3-perfluoroalkyl-6,7-dihydro-1H-indazol-4(5H)-ones with a 4-fold excess of hydroxylamine hydrochloride in pyridine.
  • The obtained oximes can be further alkylated with ethyl iodide or acylated with carboxylic acid chlorides to obtain (E)-O-alkyl- and (E)-O-acyloximes, respectively.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-1H-indazol-4(5H)-one oxime undergoes several types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated oximes.

Scientific Research Applications

6,7-Dihydro-1H-indazol-4(5H)-one oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-1H-indazol-4(5H)-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the indazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-1H-indazol-4(5H)-one: The parent compound without the oxime group.

    Indazole: The core structure without the additional functional groups.

    Oximes: Compounds containing the -NOH group attached to various carbon frameworks.

Uniqueness

6,7-Dihydro-1H-indazol-4(5H)-one oxime is unique due to the combination of the indazole ring and the oxime functional group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

(NE)-N-(1,5,6,7-tetrahydroindazol-4-ylidene)hydroxylamine

InChI

InChI=1S/C7H9N3O/c11-10-7-3-1-2-6-5(7)4-8-9-6/h4,11H,1-3H2,(H,8,9)/b10-7+

InChI Key

DKJCYDCGHWJARD-JXMROGBWSA-N

Isomeric SMILES

C1CC2=C(C=NN2)/C(=N/O)/C1

Canonical SMILES

C1CC2=C(C=NN2)C(=NO)C1

Origin of Product

United States

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